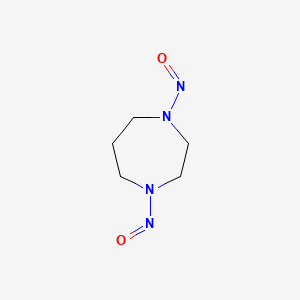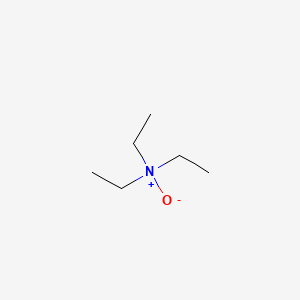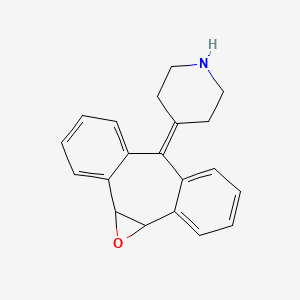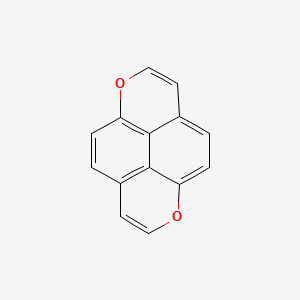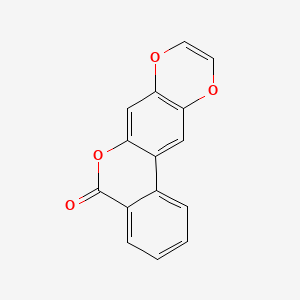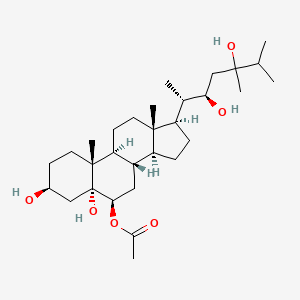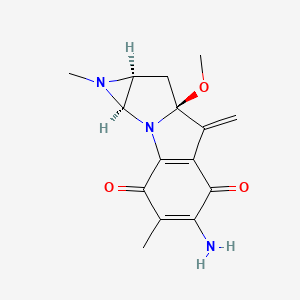
Gaboxadol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Gaboxadol is not straightforward. Povl Krogsgaard-Larsen’s original process starts with a commercially unavailable precursor and requires at least six synthetic steps before arriving at a product with low yields .
Molecular Structure Analysis
Gaboxadol has a chemical formula of C6H8N2O2 and a molar mass of 140.142 g/mol . Its IUPAC name is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one .
Wissenschaftliche Forschungsanwendungen
Treatment for Fragile X Syndrome
Gaboxadol has been studied for its potential use in treating Fragile X Syndrome (FXS), the most common single-gene cause of intellectual disability and autism spectrum disorder (ASD). Gaboxadol (OV101) is a δ-subunit–selective, extrasynaptic GABA A receptor agonist that enhances GABAergic tonic inhibition, providing the rationale for assessment of OV101 as a potential targeted treatment of FXS .
Migraine Treatment
Research has shown that Gaboxadol can mediate resistance to migraine-like phenotype in rats. Gaboxadol and muscimol, both agonists of extrasynaptic GABAA receptors expressing delta subunit (δGABAA receptors), have been shown to fully reverse mechanical allodynia in the periorbital area . This suggests that extrasynaptic δGABAA receptors, by mediating constant background inhibition on the excitability of neurons, could be a novel drug target with therapeutic potential in migraine treatment .
Analgesic Applications
In the early 1980s, pilot studies were conducted to test the efficacy of Gaboxadol as an analgesic . This suggests that Gaboxadol could potentially be used in pain management.
Anxiolytic Applications
Gaboxadol has also been investigated for its anxiolytic properties. This means it could potentially be used to treat anxiety disorders .
Treatment for Tardive Dyskinesia
Tardive dyskinesia, a disorder that involves involuntary movements, especially of the lower face, has been another area of interest for the application of Gaboxadol .
Potential Use in Huntington’s Disease
Huntington’s disease, a progressive brain disorder that causes uncontrolled movements, emotional problems, and loss of thinking ability, has been considered as a potential area for Gaboxadol application .
Alzheimer’s Disease Treatment
Gaboxadol has been studied for its potential use in treating Alzheimer’s disease, a progressive disorder that causes brain cells to waste away and die .
Treatment for Spasticity
Spasticity, a condition in which certain muscles are continuously contracted, has been another potential application for Gaboxadol .
Wirkmechanismus
Target of Action
Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a type of GABA analogue . It primarily targets the GABA_A receptors , particularly the extrasynaptically located alpha4-delta subunit containing GABA_A receptor subtype . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) .
Mode of Action
Gaboxadol acts as a selective agonist at the GABA_A receptors . It enhances slow wave activity and has been found to reduce sleep latency and improve efficiency in both healthy individuals and those with insomnia . When activated, alpha4-delta GABA_A receptors produce a tonic inhibitory .
Biochemical Pathways
Gaboxadol’s interaction with the GABA_A receptors leads to an increase in chloride ion conductance . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential . This inhibitory effect is crucial in regulating neural oscillations, controlling spike timing, selecting network assemblies, and implementing brain states .
Pharmacokinetics
The absorption of Gaboxadol may be mediated by the intestinal proton-coupled amino acid transporter PAT1 .
Result of Action
The activation of GABA_A receptors by Gaboxadol leads to an increase in inhibitory conductance, which can result in sedation and increased deep sleep . It has been reported to enhance slow wave activity, reduce sleep latency, and improve sleep efficiency .
Action Environment
The action of Gaboxadol can be influenced by various environmental factors. For instance, changes in GABA synthesis or release may significantly affect its normal brain function . Furthermore, the efficacy of Gaboxadol can be affected by the presence of other substances that bind to GABA receptors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRVKCBLGJOCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045206 | |
| Record name | Gaboxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gaboxadol | |
CAS RN |
64603-91-4 | |
| Record name | Gaboxadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gaboxadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gaboxadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gaboxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gaboxadol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABOXADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






